molecular formula C6H14ClNO B1592558 3-Ethylmorpholine CAS No. 55265-24-2

3-Ethylmorpholine

Cat. No. B1592558
CAS RN: 55265-24-2
M. Wt: 151.63 g/mol
InChI Key: ORJPOPZYIIQVBQ-UHFFFAOYSA-N
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Description

3-Ethylmorpholine is a chemical compound with the CAS Number: 748117-01-3 . It has a molecular weight of 115.18 and its molecular formula is C6H13NO . It is a solid or liquid substance and is stored in a dark place, sealed in dry, at a temperature of 2-8°C .


Synthesis Analysis

Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds was performed to evaluate and understand the energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . The morpholine moiety of these molecules has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule, which enables the flipping between the conformers .


Chemical Reactions Analysis

Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews .


Physical And Chemical Properties Analysis

It has a boiling point of 160.6°C at 760 mmHg . It is a solid or liquid substance and is stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Scientific Research Applications

  • Energetic Effects of Alkyl Groups on Morpholine Structures : A study by Freitas et al. (2017) in the "Journal of Thermal Analysis and Calorimetry" examined the energetic effects of substituting the hydrogen in the amino group of the morpholine scaffold with an alkyl group, like ethyl. This research is crucial for understanding the thermodynamic properties of compounds like 3-Ethylmorpholine (Freitas, Silva, Paiva, & Ribeiro da Silva, 2017).

  • Polymerization Processes : In "Macromolecules," Singha, Ruiter, and Schubert (2005) discussed the polymerization of Ethyl-3-(acryloyloxy)methyloxetane, a process relevant to understanding how this compound can be utilized in creating polymers with specific properties (Singha, Ruiter, & Schubert, 2005).

  • Conversion into Phosphonium Salts : A study by Vorbrüggen and Krolikiewicz (1993) in "Helvetica Chimica Acta" demonstrated the conversion of tertiary amines, including N-ethylmorpholine, into vinyl triphenylphosphonium salts, highlighting its potential application in organic synthesis (Vorbrüggen & Krolikiewicz, 1993).

  • NMR Studies of Intra- and Intermolecular Effects : Tafazzoli, Gerrard, True, and Lemaster (1994) conducted a study in the "Journal of Molecular Structure" on the N-ethylmorpholine ring inversion process, using NMR spectroscopy. This research provides insights into the molecular behavior of this compound (Tafazzoli, Gerrard, True, & Lemaster, 1994).

  • Metal Catalysis and Polymerization : Gromada, Carpentier, and Mortreux (2004) in "Coordination Chemistry Reviews" explored group 3 metal catalysts for ethylene and α-olefins polymerization. This research is significant for understanding how this compound and related compounds can be used in catalysis and polymer production processes (Gromada, Carpentier, & Mortreux, 2004).

  • Spectroscopic Analysis and Bond Orbital Studies : Mahalakshmi and Balachandran (2014) performed an extensive spectroscopic investigation and natural bond orbital analysis on 4-ethylmorpholine in the "Journal of Molecular Structure". Their research offers insights into the molecular characteristics and bonding of derivatives of this compound (Mahalakshmi & Balachandran, 2014).

  • Complex Synthesis and Solution Properties : Anwar and Sung (2005) discussed the synthesis and solution properties of La(III)-N-ethylmorpholine complex in the "Bulletin of The Korean Chemical Society". This study provides valuable data on the chemical behavior and application potential of this compound in complex formation (Anwar & Sung, 2005).

Mechanism of Action

The mechanism of action, primary targets, and affected biochemical pathways of a morpholine derivative would depend on the specific functional groups attached to the morpholine ring. For example, ethylmorphine, another morpholine derivative, is metabolized in the liver by the enzyme cytochrome P450 2D6 to morphine, which interacts predominantly with the opioid mu-receptor .

The ADME properties of a morpholine derivative would also depend on its specific structure. In general, these properties would be influenced by factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups that could be metabolized by enzymes in the body .

The molecular and cellular effects of a morpholine derivative would depend on its mechanism of action and its primary targets. For example, if the derivative acts as an agonist at a specific receptor, it could trigger a cellular response by activating that receptor .

Environmental factors could influence the action, efficacy, and stability of a morpholine derivative in various ways. For example, factors such as temperature and pH could affect the stability of the compound, while the presence of other chemicals could influence its efficacy through interactions or competition for the same targets .

Safety and Hazards

3-Ethylmorpholine is flammable . It can cause temporary incapacitation or residual injury . It is toxic in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Ethylmorpholine were not found, it is known that morpholine derivatives have a wide range of applications in various fields. They are used in pharmaceuticals as antimicrobial, potential analgesics, local anesthetic, and antibiotic agents . They also have industrial applications as corrosion inhibitors and optical brighteners, as well as agricultural applications as fungicides .

properties

IUPAC Name

3-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWQBSRIAGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55265-24-2
Record name 3-Ethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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